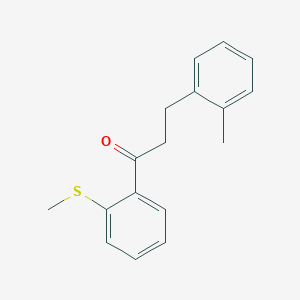

3-(2-Methylphenyl)-2'-thiomethylpropiophenone

Vue d'ensemble

Description

3-(2-Methylphenyl)-2’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones. It features a phenyl ring substituted with a methyl group and a thiomethyl group, making it a compound of interest in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-2’-thiomethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methylphenyl)-2’-thiomethylpropiophenone undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the thiomethyl group to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. The primary products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives, which are crucial for further chemical transformations .

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, Sulfones |

| Reduction | Alcohol Derivatives |

| Substitution | Nitro or Halogenated Derivatives |

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Its unique structural features make it a candidate for further exploration as a pharmaceutical agent. Studies are ongoing to evaluate its effectiveness against various biological targets .

Material Science

Development of New Materials

In material science, this compound is explored for its role in the development of new materials and specialty chemicals. Its derivatives have shown promising properties for applications in luminescent materials, which can be utilized in various technological advancements including optoelectronics and display technologies.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. The mechanism of action was linked to the induction of apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of this compound against various pathogens. Results indicated that it exhibited effective inhibition against Gram-positive bacteria, making it a candidate for further development into antimicrobial agents .

Industrial Applications

Specialty Chemicals

In industrial settings, this compound is used as a precursor in the synthesis of specialty chemicals. Its ability to enhance reaction efficiencies makes it valuable in catalysis, particularly in processes like Suzuki–Miyaura coupling reactions which are essential for forming carbon-carbon bonds.

Mécanisme D'action

The mechanism of action of 3-(2-Methylphenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets. The thiomethyl group can participate in nucleophilic attacks, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Methylphenyl)-2-propenoic acid

- 3-(2-Methylphenyl)propionic acid

- 3-(4-Isobutyl-2-methylphenyl)propanal

Uniqueness

3-(2-Methylphenyl)-2’-thiomethylpropiophenone is unique due to the presence of both a thiomethyl group and a carbonyl group on the aromatic ring

Activité Biologique

3-(2-Methylphenyl)-2'-thiomethylpropiophenone, also known by its CAS number 898789-34-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thioether derivatives and exhibits a structure that may influence its interaction with biological targets. The presence of the methyl group on the phenyl ring and a thiomethyl group is hypothesized to enhance its lipophilicity, potentially affecting its bioavailability and activity.

Antitumor Activity

Research indicates that this compound may exhibit antitumor properties. A study involving various compounds with similar structures demonstrated that certain derivatives showed significant cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (IGROV-1) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in sensitive cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MIC) for this compound are still limited . Comparative studies with known antibiotics could provide further insight into its efficacy.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, molecular docking studies have indicated potential interactions with key enzymes involved in cancer progression and microbial resistance. These interactions may involve binding to active sites on target proteins, thereby inhibiting their function .

Case Studies

A review of clinical case studies highlights the importance of understanding the pharmacokinetics and dynamics of this compound in vivo. For instance, a study examining similar thioether compounds revealed variable responses in different biological systems, emphasizing the need for comprehensive evaluations across multiple models .

Q & A

Basic Research Questions

Q. Q1. What are the recommended synthetic protocols for 3-(2-Methylphenyl)-2'-thiomethylpropiophenone, and how can yield optimization be achieved?

The synthesis of thiophene- and benzophenone-derived compounds often involves coupling reactions, such as Stille or Suzuki cross-coupling, to introduce substituents. For example, tributyl(thiophen-2-yl)stannane and palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) are effective for forming thiophene linkages under mild conditions . To optimize yields:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry if intermediates persist.

- Purify via column chromatography with gradients of ethyl acetate/hexane (typical for aromatic ketones) .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Combine multiple analytical techniques:

- HPLC : Assess purity (>98% threshold recommended for reproducibility) using C18 columns and UV detection at 254 nm .

- NMR : Confirm substitution patterns (e.g., methylphenyl and thiomethyl groups via 1H and 13C NMR). Compare chemical shifts to related benzophenones (e.g., 2-methylbenzophenone δ ~7.8 ppm for aromatic protons) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

Q. Q3. What solvent systems are optimal for solubility and stability studies?

- Polar aprotic solvents : DMSO or DMF enhance solubility for biological assays but may degrade thiomethyl groups over time.

- Non-polar solvents : Toluene or dichloromethane are stable for short-term storage.

- Stability testing : Monitor degradation under UV light and varying temperatures (4°C to 40°C) using accelerated stability protocols. Continuous cooling (e.g., 4°C) is advised for long-term storage to reduce organic degradation .

Advanced Research Questions

Q. Q4. How can experimental design address contradictions in reported biological activity data for this compound?

Contradictions may arise from impurity profiles or assay conditions. Mitigation strategies include:

- Batch consistency : Standardize synthesis and purification protocols across studies.

- Assay validation : Use orthogonal methods (e.g., enzyme inhibition + cell viability assays) to confirm activity.

- Matrix controls : Account for solvent effects (e.g., DMSO cytotoxicity) by including vehicle controls in all experiments .

Q. Q5. What computational approaches are suitable for predicting the compound’s reactivity in catalytic applications?

- Density Functional Theory (DFT) : Model electron density around the thiomethyl group to predict nucleophilic/electrophilic sites.

- Molecular docking : Use software like Discovery Studio to simulate interactions with catalytic metal centers (e.g., Pd or Cu) .

- QSAR models : Corrate structural descriptors (e.g., Hammett constants for substituents) with experimental reactivity data .

Q. Q6. How can researchers resolve spectral data discrepancies between synthetic batches?

- Isotopic labeling : Introduce deuterated analogs to distinguish overlapping NMR signals.

- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects.

- Cross-lab validation : Share samples with independent labs for replicate NMR/HPLC analyses .

Q. Q7. What methodologies are recommended for studying the compound’s degradation pathways under environmental conditions?

- LC-MS/MS : Identify degradation products (e.g., sulfoxide derivatives from thiomethyl oxidation).

- Forced degradation studies : Expose the compound to UV light, heat (40–60°C), and oxidative buffers (H2O2).

- Kinetic modeling : Use Arrhenius plots to predict shelf life under varying storage conditions .

Propriétés

IUPAC Name |

3-(2-methylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLHXGCFZGXMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644014 | |

| Record name | 3-(2-Methylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-34-9 | |

| Record name | 3-(2-Methylphenyl)-1-[2-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.